2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
Description
2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Properties
IUPAC Name |
2-[[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-16(23-12-20-13)10-21-6-2-3-15(9-21)11-22-17-7-14(8-18)4-5-19-17/h4-5,7,12,15H,2-3,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFNJEFNSSGMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are known for their pharmacological properties, including analgesic and antipsychotic effects.
Pyridine Derivatives: Compounds like pyridine and its derivatives are widely used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
